molecular formula C8H10N2O B14839819 1-(4-Amino-2-methylpyridin-3-YL)ethanone

1-(4-Amino-2-methylpyridin-3-YL)ethanone

Cat. No.: B14839819
M. Wt: 150.18 g/mol
InChI Key: SRWNLEKLIPOUNQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylpyridin-3-yl)ethanone is a pyridine derivative featuring an ethanone (acetyl) group at the 3-position of the pyridine ring, with a methyl substituent at the 2-position and an amino group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic frameworks for drug discovery . Its structural features—a pyridine core with electron-donating (amino) and electron-withdrawing (acetyl) groups—make it a versatile scaffold for modifying physicochemical properties and biological activity.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(4-amino-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

SRWNLEKLIPOUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylpyridin-3-YL)ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Amino-2-methylpyridin-3-YL)ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural analogs of 1-(4-amino-2-methylpyridin-3-yl)ethanone, emphasizing substituent variations and their impact on molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences vs. Target Compound Reference
This compound C₈H₁₀N₂O 150.18 4-amino, 2-methyl, 3-acetyl Reference compound N/A
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone C₁₄H₁₂ClNO 245.71 6-(4-chlorophenyl), 2-methyl Chlorophenyl group replaces amino at position 4
1-(2-Aminopyrimidin-4-yl)ethanone C₆H₇N₃O 137.14 Pyrimidine core, 2-amino, 4-acetyl Pyrimidine vs. pyridine ring
UDO (S)-(4-chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone C₂₄H₂₀ClF₃N₂O 468.88 Piperazine, trifluoromethyl, chlorophenyl Complex substituents; CYP51 inhibitory activity
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone C₁₅H₁₀N₃O₄S 343.32 Indole core, nitro, thioether groups Indole replaces pyridine; antimalarial activity

Key Observations :

  • Pyridine vs.
  • Substituent Effects : The addition of a chlorophenyl group (as in ) increases hydrophobicity and molecular weight, which may enhance membrane permeability but reduce solubility .
  • Heterocyclic Modifications : Compounds like UDO () incorporate piperazine and trifluoromethyl groups, significantly enhancing steric bulk and enzyme inhibitory potency compared to the simpler target compound .

Yield Comparison :

  • Synthesis of pyridine-ethanone derivatives in achieved yields of 11–19%, while ultrasound-assisted methods for quinoxaline-ethanones () improved yields to 70–85% .
Pharmacokinetic and Toxicity Considerations
  • Solubility: The amino group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., ), though this requires experimental validation.
  • Metabolic Stability : Piperidine-containing derivatives () show prolonged half-lives due to reduced cytochrome P450 metabolism, a feature the target compound may lack without structural optimization .

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